3-Imino-3-methoxypropanenitrile
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Overview
Description
3-Imino-3-methoxypropanenitrile is an organic compound with the molecular formula C4H6N2O It is a nitrile derivative that features both an imino group and a methoxy group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Imino-3-methoxypropanenitrile typically involves the reaction of methoxypropanenitrile with an appropriate amine under controlled conditions. One common method is the reaction of 3-methoxypropanenitrile with ammonia or primary amines in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imino group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor at controlled temperatures and pressures. Catalysts such as metal oxides or zeolites may be used to enhance the reaction efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: Reduction of the nitrile group can lead to the formation of primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or imines.
Scientific Research Applications
3-Imino-3-methoxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Imino-3-methoxypropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecules. The methoxy group may also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
3-Methoxypropanenitrile: Lacks the imino group, making it less reactive in certain biological contexts.
3-Imino-3-ethoxypropanenitrile: Similar structure but with an ethoxy group instead of a methoxy group, which may alter its reactivity and solubility.
3-Imino-3-hydroxypropanenitrile: Contains a hydroxy group, potentially increasing its hydrogen bonding capacity.
Uniqueness: 3-Imino-3-methoxypropanenitrile is unique due to the presence of both an imino and a methoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-cyanoethanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-7-4(6)2-3-5/h6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPAKSHMMNFZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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